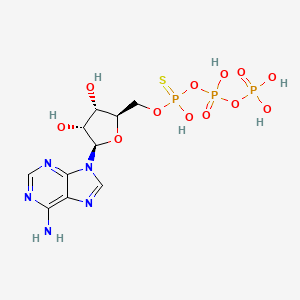

Adenosine-5'-RP-alpha-thio-triphosphate

Description

Overview of Phosphorothioate (B77711) Analogs of Nucleotides in Molecular Biology

Phosphorothioate analogs of nucleotides are a class of molecules where a sulfur atom replaces a non-bridging oxygen atom in the phosphate (B84403) group. utoronto.ca This modification has proven to be a significant boon for molecular biologists. nih.gov These analogs, including ATPαS, are widely used as tools for the investigation of biochemical processes. utoronto.ca

The introduction of a sulfur atom confers several advantageous chemical properties. nih.gov For instance, phosphorothioate-containing polymers exhibit increased stability against degradation by nucleases. nih.govnih.gov This resistance makes them particularly useful in applications such as site-directed mutagenesis and DNA sequencing. nih.gov Furthermore, the substitution of oxygen with sulfur creates a chiral center at the phosphorus atom, which allows for the investigation of the stereochemical aspects of enzymatic reactions. utoronto.ca Many enzymes that utilize ATP can also accept ATPαS as a substrate, making it a versatile tool for studying a broad range of biological systems. nih.gov

Rationale for Sulfur Substitution at the Alpha-Phosphate Position and its Impact on Hydrolysis Resistance

The primary rationale for substituting a sulfur atom at the alpha-phosphate position of ATP is to create a molecule that is more resistant to hydrolysis by many, though not all, enzymes. utoronto.ca The phosphoanhydride bonds in ATP are relatively high in energy and susceptible to cleavage by nucleophilic attack, often by a water molecule in a process known as hydrolysis. wikipedia.org This hydrolysis releases energy that drives numerous cellular processes. libretexts.org

The replacement of an oxygen atom with a larger, more polarizable sulfur atom alters the electronic properties of the phosphate group. This change can significantly impact the rate of enzymatic hydrolysis. While the P-S bond is generally more resistant to cleavage by certain nucleases, it's important to note that the degree of hydrolysis resistance can vary depending on the specific enzyme. utoronto.canih.gov For some enzymes, ATPαS can still be a good substrate for hydrolysis. nih.govnih.gov The altered bond lengths and angles of the thiophosphate group can affect how the nucleotide analog binds to the active site of an enzyme, providing valuable insights into the enzyme's mechanism.

The table below summarizes the key properties of ATP versus its alpha-thio analog, ATPαS.

| Property | Adenosine (B11128) Triphosphate (ATP) | Adenosine-5'-α-thio-triphosphate (ATPαS) |

| Phosphate Moiety | Phosphate | Thiophosphate |

| Susceptibility to Hydrolysis | Generally high | Often reduced, enzyme-dependent utoronto.ca |

| Chirality at α-Phosphate | Achiral | Chiral (Rp and Sp isomers) utoronto.ca |

| Use as an Enzyme Substrate | Natural substrate for many enzymes | Accepted by many ATP-utilizing enzymes nih.gov |

Historical Development and Significance of Adenosine-5'-RP-alpha-thio-triphosphate in Mechanistic Enzymology

The development of phosphorothioate analogs of nucleotides, including ATPαS, has been a significant milestone in mechanistic enzymology. The synthesis and characterization of these compounds opened up new avenues for probing the intricate details of enzyme-catalyzed reactions. nih.gov Early methods for the synthesis of adenosine 5′-(α-P-thio)triphosphate have been refined over time to improve yields and purity. nih.govacs.org

The significance of ATPαS lies in its ability to act as a mechanistic probe. By observing how enzymes interact with this modified substrate, researchers can deduce critical information about the transition states of reactions, the stereochemical preferences of enzymes, and the roles of specific amino acid residues in the active site. For example, studies using ATPαS have been instrumental in understanding the mechanisms of DNA and RNA polymerases, kinases, and ATPases. nih.govnih.gov The differential utilization of the Rp and Sp diastereomers of ATPαS by various enzymes has provided profound insights into the stereospecificity of phosphoryl transfer reactions. nih.gov This has allowed for a deeper understanding of the fundamental principles governing enzyme catalysis and energy transduction in biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N5O12P3S |

|---|---|

Molecular Weight |

523.25 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-30(23,31)27-29(21,22)26-28(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,31)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-,30?/m1/s1 |

InChI Key |

ROYJKVPBJVNHCQ-VWJVIAGJSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Considerations for Adenosine 5 Rp Alpha Thio Triphosphate

Chemical Synthesis Methodologies

Chemical synthesis of ATPαS offers versatility and scalability. Key methods involve the activation of a phosphorothioate (B77711) moiety followed by reaction with pyrophosphate, or the direct treatment of the nucleoside with a thiophosphorylating agent.

A foundational method for synthesizing nucleoside 5'-(α-P-thio)triphosphates involves the activation of a nucleoside 5'-phosphorothioate, which is then subjected to a nucleophilic attack by pyrophosphate. nih.gov This strategy was first demonstrated in the synthesis of thymidine (B127349) 5'-(α-P-thio)triphosphate. nih.gov In this approach, 3'-O-acetyl-thymidine is reacted with an excess of triimidazolyl-1-phosphine sulfide (B99878) to yield thymidine 5'-phosphoromonoimidazolothioate. This activated intermediate is then treated with pyrophosphate to produce the final product. mdpi.com

For the synthesis of adenosine-5'-(α-P-thio)triphosphate, a similar principle is applied. Adenosine-5'-phosphorothioate can be activated with diphenyl phosphorochloridate. nih.gov This activation facilitates the subsequent reaction with pyrophosphate, leading to the formation of ATPαS. nih.govmdpi.com While effective, this procedure can be time-consuming, involving the isolation of the intermediate product and reaction times of at least five hours. nih.gov

A more streamlined "one-pot" synthesis has been developed to circumvent the need for protecting groups on the nucleoside. This method utilizes a selective phosphitylating reagent, generated in situ from salicyl phosphorochloridite and pyrophosphate, which reacts preferentially with the 5'-hydroxyl group of the unprotected nucleoside. nih.gov Subsequent sulfurization and hydrolysis yield the desired nucleoside 5'-(α-P-thiotriphosphates). nih.gov This approach is not only more convenient but also minimizes the formation of by-products, simplifying purification. nih.gov

An alternative and more direct chemical synthesis route involves the treatment of the unprotected nucleoside with thiophosphoryl chloride (PSCl3), followed by the addition of pyrophosphate. nih.govmdpi.com This method, a modification of the Yoshikawa procedure which uses phosphorus oxychloride, allows for the synthesis of nucleoside 5'-(α-P-thio)triphosphates in yields of up to 25% without the need to isolate an intermediate. nih.govmdpi.com This technique is particularly advantageous for the preparation of radio-labeled analogs due to the minimal number of chemical manipulations required. nih.gov

Table 1: Comparison of Chemical Synthesis Methodologies for ATPαS

| Method | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Attack on Activated Phosphorothioate | Diphenyl phosphorochloridate, Pyrophosphate | Established method | Can be time-consuming, may require isolation of intermediates |

| One-Pot Synthesis | Salicyl phosphorochloridite, Pyrophosphate, Sulfurizing agent | No protecting groups needed, convenient, fewer by-products | Requires careful control of reaction conditions |

| Direct Thiophosphoryl Chloride Treatment | Thiophosphoryl chloride, Pyrophosphate | Direct, fewer steps, suitable for radiolabeling | Moderate yields |

Enzymatic Synthesis Protocols (e.g., using [35S]thiophosphate exchange reactions)

Enzymatic methods provide a high degree of stereoselectivity and are often performed under mild reaction conditions. mdpi.com A common enzymatic route for the synthesis of radiolabeled ATPαS, specifically Adenosine-5'-O-(3-[35S]-thiotriphosphate), involves a thiophosphate exchange reaction. This method utilizes the enzymes glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase in the presence of 3-phosphoglycerate (B1209933) to exchange the γ-thiophosphate of ATPγS with [35S]thiophosphate.

Another enzymatic approach is the direct thiophosphorylation of adenosine (B11128) diphosphate (B83284) (ADP). This technique has been shown to produce higher yields of [35S]ATPγS compared to the thiophosphate exchange method. nih.gov

Diastereomeric Resolution and Characterization of Rp and Sp Isomers

The synthesis of ATPαS typically results in a mixture of two diastereomers, designated as Rp and Sp, due to the chirality at the α-phosphorus atom. The separation of these isomers is crucial as enzymes often exhibit a strong preference for one stereoisomer over the other.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of these diastereomers. nih.gov By employing a suitable chiral stationary phase or by derivatizing the diastereomers with a chiral resolving agent, it is possible to achieve baseline separation of the Rp and Sp isomers. nih.govresearchgate.net The choice of the mobile and stationary phases is critical and often requires optimization to achieve efficient separation. researchgate.net

Characterization of the purified isomers can be accomplished using various spectroscopic techniques. 31P NMR spectroscopy is particularly useful for distinguishing between the Rp and Sp diastereomers, as the phosphorus nucleus in each isomer will have a distinct chemical shift. Additionally, enzymatic assays with stereospecific enzymes can be used to confirm the identity of each isomer.

Methods for Isotopic Labeling of Adenosine-5'-RP-alpha-thio-triphosphate for Mechanistic Studies

Isotopically labeled ATPαS is an invaluable tool for elucidating the mechanisms of enzymatic reactions. Various isotopes can be incorporated at different positions within the molecule.

Sulfur-35 ([35S]) : As mentioned in the enzymatic synthesis section, [35S] can be incorporated into the γ-thiophosphate position to produce [35S]ATPγS. nih.gov This allows for the tracking of the thiophosphate group in enzymatic reactions.

Phosphorus-32 ([32P]) : [α-32P]ATP can be synthesized enzymatically from the corresponding 3'-nucleoside monophosphates using [γ-32P]ATP and polynucleotide kinase. nih.gov A subsequent nuclease reaction forms the [5'-32P]nucleoside monophosphate, which is then converted to the triphosphate. nih.gov This method can be adapted for the synthesis of [α-32P]ATPαS.

Oxygen-17 ([17O]) and Oxygen-18 ([18O]) : The incorporation of heavy oxygen isotopes into the phosphate (B84403) chain is a powerful method for studying the stereochemistry of phosphoryl transfer reactions. For instance, adenosine 5'[(R)α-17O]triphosphate can be synthesized from adenosine 5'[(S)α-thio]diphosphate by treatment with bromine in [17O]water, followed by enzymatic conversion to the triphosphate. rsc.org Similarly, the reaction of Rp or Sp β-cyanoethyl-ADPαS with cyanogen (B1215507) bromide in H218O produces the corresponding Sp or Rp β-cyanoethyl-[α-18O]ADP with inversion of configuration, which can then be deprotected to yield the chiral [α-18O]ADP. nih.gov A unifying synthetic concept using 18O2-phosphoramidite reagents has also been developed for the efficient synthesis of a variety of 18O-labeled phosphates, including nucleotides. nih.govucl.ac.uk

Table 2: Common Isotopes Used in Labeling ATPαS for Mechanistic Studies

| Isotope | Position of Labeling | Typical Application |

| 35S | γ-thiophosphate | Tracing the thiophosphate group |

| 32P | α-phosphate | Tracking the α-phosphate during phosphoryl transfer |

| 17O / 18O | α, β, or γ-phosphate | Elucidating stereochemical mechanisms of enzymatic reactions |

Enzymatic Mechanism Elucidation with Adenosine 5 Rp Alpha Thio Triphosphate

Probing ATP-Dependent Enzyme Kinetics and Catalytic Mechanisms

The unique properties of ATPαS make it an invaluable tool for dissecting the intricate kinetics and catalytic mechanisms of enzymes that rely on ATP.

Role as a Non-Hydrolyzable or Slowly Hydrolyzed ATP Analog in Kinetic Studies

ATPαS serves as a non-hydrolyzable or slowly hydrolyzed analog of ATP, which allows researchers to study ATP-dependent processes. smolecule.com Its resistance to cleavage by many enzymes permits the formation of stable enzyme-substrate complexes, enabling the detailed examination of binding events and conformational changes that are often transient with the natural substrate, ATP.

However, it is important to note that the assumption of ATPαS as being completely non-hydrolyzable is not universally applicable. For instance, the eukaryotic translation initiation factor eIF4A, an RNA helicase with RNA-stimulated ATPase activity, can hydrolyze ATPαS. In the presence of poly(U) RNA, eIF4A hydrolyzes both ATPαS·Mg and ATP·Mg with comparable steady-state parameters. nih.gov This highlights the utility of thio-substituted NTPs in uncovering mechanistic details, such as identifying non-chemical rate-limiting steps in enzymatic cycles. nih.gov

| Enzyme | Substrate | K_M (µM) | k_cat (min⁻¹) |

| eIF4A | ATP·Mg | 58 | 0.97 |

| eIF4A | ATPγS·Mg | 66 | 1.0 |

This table displays the steady-state kinetic parameters for the hydrolysis of ATP·Mg and ATPγS·Mg by eIF4A in the presence of saturating poly(U) RNA, demonstrating that ATPγS can be a substrate for some ATPases. nih.gov

Similarly, dynein, a motor protein, can hydrolyze ATPγS, albeit at a slower rate than ATP. The hydrolysis exhibits an initial burst of product formation, indicating that a pre-steady-state step is being observed. The slower turnover rate for ATPγS suggests that the release of the thiophosphate product is the rate-limiting step in its catalytic cycle. nih.gov

Effects on F1-ATPase Rotary Catalysis, Torque Generation, and Inhibited Intermediate Formation

F1-ATPase is a rotary molecular motor that synthesizes or hydrolyzes ATP. uiuc.edu The binding and hydrolysis of ATP in its three catalytic sites drive the rotation of a central stalk. nih.gov ATP analogs like ATPαS have been used to probe the chemo-mechanical coupling in this remarkable enzyme.

Studies have shown that the binding of ATP to a catalytic site is not sufficient to induce the full power stroke of rotation; the cleavage of ATP to ADP and Pi, followed by the release of Pi, are the key events that generate torque. frontiersin.org The use of slowly hydrolyzed analogs can help to trap the enzyme in specific conformational states, allowing for detailed structural and kinetic analysis of the intermediate steps in the catalytic cycle. frontiersin.org For example, by using ATP analogs, researchers can distinguish between the conformational changes induced by nucleotide binding and those driven by the chemical step of hydrolysis. This has been crucial in developing a detailed molecular mechanism of how F1-ATPase converts chemical energy into mechanical work. frontiersin.org

Competitive Inhibition of Adenylyl Cyclase Activity

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. plos.org The activity of these enzymes is tightly regulated, and understanding their inhibition is key to dissecting cellular signaling. Adenosine-5'-RP-alpha-thio-triphosphate has been utilized in crystallographic studies to understand the structure and function of adenylyl cyclases. smolecule.com These studies provide detailed insights into the catalytic mechanism and how substrates are recognized. smolecule.com

While ATP acts as the natural substrate, its analogs can function as competitive inhibitors by binding to the active site without leading to product formation, thereby blocking the enzyme's function. nih.govnih.gov The "Rp" configuration of this thiophosphate analog influences its binding and inhibitory properties, allowing for detailed kinetic and structural analysis of the adenylyl cyclase active site. smolecule.comnih.gov

Substrate for DNA Gyrase ATPase Reaction

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a significant antibiotic target. wikipedia.orgyoutube.com This enzyme introduces negative supercoils into DNA in an ATP-dependent process. wikipedia.org The ATPase activity resides in its GyrB subunit. nih.gov

Investigations using thiophosphate analogs of ATP have revealed a pronounced stereoselectivity in the DNA gyrase reaction. This compound has been shown to be a good substrate for the ATPase reaction of E. coli DNA gyrase, effectively supporting catalytic DNA supercoiling. nih.gov In fact, for this specific diastereomer, the supercoiling and ATPase activities appear to be tightly coupled, with the thionucleotide being a potentially better substrate than ATP itself for both DNA supercoiling and nucleotide hydrolysis. nih.gov In contrast, the "Sp" diastereoisomer does not support significant supercoiling, is not readily hydrolyzed, and acts as an inhibitor of the gyrase. nih.gov

| ATP Analog | ATPase Activity | DNA Supercoiling Support | Primary Role |

|---|---|---|---|

| This compound | Good Substrate | Supports Catalytic Supercoiling | Substrate |

| Adenosine-5'-SP-alpha-thio-triphosphate | Not Readily Hydrolyzed | Does Not Support Significant Supercoiling | Inhibitor |

Investigations of Protein Kinase Substrate Specificity

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. nih.gov The use of ATP analogs like this compound has been instrumental in studying kinase activity and substrate specificity.

Generation of Thiophosphorylated Proteins Resistant to Protein Phosphatases

A significant advantage of using thiophosphate analogs of ATP in kinase reactions is the resulting stability of the modified protein. When a kinase transfers a thiophosphate group from an ATP analog to a substrate protein, the resulting thiophosphorylated protein is highly resistant to the action of protein phosphatases. nih.gov Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, thus reversing the action of kinases. nih.gov

The resistance of the thiophosphate group to cleavage by phosphatases allows researchers to "trap" proteins in their phosphorylated state. nih.gov This technique is invaluable for identifying the direct substrates of a specific kinase, as the thiophosphorylated proteins accumulate and can be subsequently detected and analyzed. ucsf.edunih.gov This method has been applied to a diverse range of kinases to map kinase-substrate relationships within signaling networks. ucsf.edu

Modulation of ATP-Dependent Steps in Ubiquitin Conjugate Binding to the 26S Proteasome

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, a critical process for cellular homeostasis. nih.govnih.gov This process is highly regulated and involves several ATP-dependent steps. nih.govbiorxiv.org The binding of polyubiquitinated proteins to the 19S regulatory particle of the proteasome is a crucial initial step. nih.govresearchgate.net

Studies have shown that the initial, reversible binding of ubiquitin conjugates to the 26S proteasome is stimulated by the binding of ATP or non-hydrolyzable ATP analogs to the ATPase subunits of the 19S particle. nih.govnih.gov Following this initial association, a subsequent step requires ATP hydrolysis to commit the substrate to a more tightly bound state, preceding its deubiquitination and degradation. nih.govnih.gov The use of ATP analogs that can be hydrolyzed at different rates, or not at all, allows for the dissection of these distinct ATP-dependent events in proteasome function. mdpi.com For instance, the use of a non-hydrolyzable analog can stall the proteasome in a state where the initial binding is enhanced, allowing for detailed study of this specific step. nih.gov

| Step | ATP Requirement | Effect of Non-hydrolyzable Analogs |

|---|---|---|

| Initial Reversible Binding | Binding Stimulated by ATP | Stimulates Binding |

| Tighter Binding/Commitment | Hydrolysis Required | Inhibits or Stalls this Step |

Adenosine 5 Rp Alpha Thio Triphosphate in Ligand Receptor Interactions and Signal Transduction

Purinergic Receptor Agonism and Antagonism

Extracellular ATP is a critical signaling molecule that exerts its effects through purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). nih.gov P2 receptors are further divided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs). nih.gov ATPαS primarily functions as an agonist at certain P2Y receptors, mimicking the action of endogenous ATP to initiate cellular responses.

ATPαS demonstrates selectivity in its activation of different P2Y receptor subtypes. Research has highlighted its specific interaction with the human P2Y11 receptor, which is unique in its dual coupling to both phospholipase C and adenylyl cyclase signaling pathways. strath.ac.uk Notably, the activation of the P2Y11 receptor is stereoselective; it is preferentially activated by the Rp stereoisomer of ATPαS. strath.ac.uk The rank order of potency for various agonists at the P2Y11 receptor underscores the specific activity of ATP analogs. strath.ac.uk While ATP and its analogs can activate multiple P2Y receptors, including P2Y1 and P2Y2, the specific stereoselectivity for the Rp isomer of ATPαS at the P2Y11 receptor is a key finding. strath.ac.uknih.govnih.gov

Table 1: Relative Agonist Potency at the Human P2Y11 Receptor

This table illustrates the rank order of potency for various nucleotide agonists in activating the human P2Y11 receptor, as determined by second messenger production (cAMP or inositol (B14025) phosphates).

| Agonist | Relative Potency |

|---|---|

| ATPγS | High |

| BzATP | High |

| dATP | > ATP |

| ATP | Moderate |

| 2-MeSATP | ≈ ATP |

| ATPαS (Rp isomer) | > ADPβS |

| ADPβS | > 2-MeSADP |

| ADP | Low |

P2Y receptors are members of the large family of G-protein coupled receptors (GPCRs). nih.govwikipedia.org The binding of an agonist like ATPαS to a P2Y receptor induces a conformational change in the receptor. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein's α-subunit. wikipedia.org Subsequently, the activated Gα subunit dissociates from the Gβγ dimer, and both components can then interact with and modulate the activity of downstream effector proteins. wikipedia.org

For instance, P2Y1, P2Y2, and P2Y11 receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). qiagen.com The P2Y11 receptor also couples to Gs proteins, which activates adenylyl cyclase. strath.ac.uk This dual signaling capacity makes the P2Y11 receptor a particularly interesting subject of study using stable agonists like ATPαS. strath.ac.uk

A primary consequence of PLC activation by GPCRs such as P2Y receptors is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.org This elevation of intracellular Ca2+ is a pivotal signaling event that mediates numerous cellular processes. qiagen.comnih.gov

The increased intracellular Ca2+ concentration can, in turn, activate various downstream targets, including Ca2+-activated potassium (K+) channels. sigmaaldrich.com The activation of these channels can lead to membrane hyperpolarization and modulate cellular excitability. Studies using ATP analogs have confirmed their role as P2 purinergic agonists that increase the activity of these specific ion channels. sigmaaldrich.com

Table 2: P2Y Receptor Activation and Downstream Signaling Events

This table summarizes the general signal transduction cascade following the activation of Gq-coupled P2Y receptors by an agonist.

| Step | Molecule/Process | Outcome |

|---|---|---|

| 1. Receptor Activation | Agonist (e.g., ATPαS) binds to P2Y Receptor | Receptor conformational change |

| 2. G-Protein Activation | Gq protein exchanges GDP for GTP | Dissociation of Gαq from Gβγ |

| 3. Effector Enzyme Activation | Gαq activates Phospholipase C (PLC) | Hydrolysis of PIP2 |

| 4. Second Messenger Production | PLC generates IP3 and DAG | IP3 diffuses into cytosol |

| 5. Calcium Release | IP3 binds to IP3R on ER | Mobilization of intracellular Ca2+ stores |

| 6. Downstream Effects | Elevated [Ca2+]i | Activation of Ca2+-activated K+ channels and other effectors |

Analysis of Intracellular Signaling Pathways

The resistance of the thiophosphate bond in ATPαS to enzymatic cleavage makes it an ideal probe for dissecting complex intracellular signaling pathways. It allows researchers to stimulate specific receptor-mediated events and trace their consequences without the molecule being consumed as an energy source or rapidly degraded.

ATPαS and related thiotriphosphates are widely used to study the function of ATP-binding proteins, such as kinases and ATPases. wikipedia.org Because the sulfur-containing analog is hydrolyzed very slowly, if at all, it can effectively "trap" an enzyme in its ATP-bound state. wikipedia.orgnih.gov This allows for the structural and functional characterization of the enzyme-substrate complex. nih.gov For example, studies on the Ca2+,Mg2+-ATPase of the sarcoplasmic reticulum showed that a related compound, ATPγS, could form a stable thiophosphorylated intermediate, providing insight into the enzyme's catalytic cycle. nih.gov

Furthermore, when used in kinase reactions, ATPαS can transfer a thiophosphate group to a protein substrate. The resulting thiophosphorylated protein is often resistant to the action of phosphatases, the enzymes that normally remove phosphate (B84403) groups. sigmaaldrich.com This feature enables researchers to study the sustained effects of protein phosphorylation on cellular signaling cascades. sigmaaldrich.com

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, primarily responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. bohrium.com There is significant cross-talk between the signaling pathways of purinergic receptors and TLR4. Extracellular ATP and its analogs are considered danger-associated molecular patterns (DAMPs) that can signal cellular stress or damage. nih.gov

Research has shown that stable ATP analogs can differentially modulate TLR4-mediated responses. For instance, in human macrophages that have been primed with a low concentration of LPS, ATP analogs can potentiate the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov This process involves the P2X7 purinergic receptor and the NLRP3 inflammasome, demonstrating how purinergic danger signals can amplify an initial inflammatory response triggered by TLR4 activation. nih.gov Conversely, engagement of TLR4 with LPS has been shown to inhibit the activation of adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, revealing a complex and bidirectional regulatory relationship between these pathways. nih.govnih.gov

Table 3: Modulatory Effects of ATP Analogs on TLR4-Primed Immune Cells

This table outlines the observed interactions between purinergic signaling initiated by ATP analogs and the TLR4 pathway in immune cells.

| Initial Stimulus | Secondary Stimulus | Observed Effect | Key Mediators |

|---|---|---|---|

| LPS (low concentration) | ATP Analog (e.g., ATPγS) | Potentiated release of IL-1β | P2X7 Receptor, NLRP3 Inflammasome |

| LPS | - | Inhibition of AMPK activation | HMGB1, LKB1 |

Structural Biology and Biophysical Characterization Using Adenosine 5 Rp Alpha Thio Triphosphate

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex biological macromolecules like proteins. biologiachile.cl The use of ATPαS in co-crystallization with enzymes has been instrumental in elucidating the fine details of enzyme-ligand interactions, providing a static yet highly detailed snapshot of the molecular machinery at work. nih.govfrontiersin.orgspringernature.com

The binding of ATPαS within an enzyme's active site allows for the precise mapping of the binding pocket's architecture. biologiachile.cl Crystal structures of these complexes reveal the specific amino acid residues that interact with the adenosine (B11128), ribose, and phosphorothioate (B77711) moieties of the molecule. researchgate.net This information is critical for understanding substrate recognition and specificity.

Furthermore, these studies provide crucial insights into the coordination of divalent metal ions, which are often essential cofactors for ATP-dependent enzymes. The substitution of sulfur for oxygen on the α-phosphate can alter the metal ion preference. For instance, studies with creatine (B1669601) kinase have shown that Mg²⁺, which is hard, preferentially coordinates to oxygen, while the softer Cd²⁺ ion prefers coordination with sulfur. nih.gov This differential coordination affects which stereoisomer (Rp or Sp) of ATPαS is the preferred substrate, providing a sophisticated method to probe the geometry of the metal-nucleotide complex within the active site. nih.gov In some kinases, crystal structures have revealed the presence of two magnesium ions that bridge the phosphate (B84403) groups, playing an essential role in catalysis. researchgate.net

| Divalent Cation | Preferred ATPαS Diastereomer | Inferred Coordination Preference |

|---|---|---|

| Magnesium (Mg²⁺) | Rp | Oxygen |

| Cadmium (Cd²⁺) | Sp | Sulfur |

By trapping an enzyme in an ATP-bound state, ATPαS allows for the structural characterization of complexes that resemble intermediate steps in the catalytic cycle. mdpi.com This has been fundamental in understanding complex enzymatic mechanisms. For example, the "two-metal-ion mechanism" is a common catalytic strategy used by many phosphoryl transfer enzymes. researchgate.net

In this mechanism, two divalent metal ions, typically Mg²⁺, play distinct and critical roles. One metal ion helps to position the ATP substrate correctly and neutralizes the negative charges on the phosphate groups. The second metal ion is involved in activating the nucleophile (often a water molecule or a substrate hydroxyl group) and stabilizing the negative charge that develops on the leaving group during the phosphoryl transfer reaction. researchgate.net Crystal structures of kinases in complex with ATP analogs like ATPαS and two magnesium ions have provided direct visual evidence supporting this mechanism, showing the precise coordination of the metal ions with the substrate and key amino acid residues in the active site. researchgate.net This structural information is vital for validating proposed catalytic models and understanding how enzymes achieve their remarkable catalytic efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure and dynamics of molecules in solution. nih.gov It is particularly powerful for analyzing protein-ligand interactions without the need for crystallization. acs.orgresearchgate.net When ATPαS binds to a protein, it can induce changes in the chemical environment of atomic nuclei both in the ligand and in the protein. nih.gov

These changes, known as chemical shift perturbations, can be monitored using NMR experiments like the ¹H-¹⁵N HSQC. By observing which amino acid residues in the protein show the most significant chemical shifts upon ATPαS binding, researchers can map the ligand-binding interface on the protein's surface. nih.gov This method provides detailed information about which parts of the protein are crucial for the interaction. For example, NMR studies have shown that the triphosphate group of ATP drives electrostatic interactions with specific lysine (B10760008) and threonine residues in the N-terminal region of α-synuclein. nih.gov Furthermore, NMR can be used to study the conformational changes that occur in both the protein and the ligand upon binding, offering a dynamic view of the recognition process. smolecule.com

Binding Affinity and Dissociation Constant Determinations (e.g., K_i, EC_50 values for receptor binding)

Quantifying the strength of the interaction between a ligand and its target protein is fundamental to biophysical characterization. Several parameters are used, including the inhibition constant (K_i), the dissociation constant (K_d), and the half-maximal effective concentration (EC₅₀). researchgate.net ATPαS and its radiolabeled variants are frequently used in assays to determine these values for purinergic receptors and other ATP-binding proteins.

Competitive binding assays are a common method where a radiolabeled ligand competes with unlabeled ligands, like ATPαS, for binding to the receptor. The K_i value, which represents the affinity of the unlabeled ligand, can then be calculated. Such studies are essential for characterizing the pharmacological profile of receptors and for screening potential drug candidates. nih.gov For example, binding assays on human A3 adenosine receptors have been used to determine the K_i values for a range of adenosine receptor agonists and antagonists. nih.gov While direct K_i and EC₅₀ values for Adenosine-5'-RP-alpha-thio-triphosphate are specific to the biological system being studied, the principles are illustrated by data from related compounds acting on these receptors. The dissociation constant (K_d) can also be determined from the ratio of the forward (k_on) and reverse (k_off) rate constants of binding. nih.gov

| Compound | Compound Type | Binding Affinity (K_i, nM) |

|---|---|---|

| HE-NECA | Agonist | 1.3 ± 0.2 |

| NECA | Agonist | 2.0 ± 0.3 |

| ZM 241385 | Antagonist | 1300 ± 200 |

| SCH 58261 | Antagonist | 3100 ± 500 |

Compound Index

Applications in Nucleic Acid Biochemistry

Nucleotide Incorporation into DNA and RNA by Polymerases

The incorporation of phosphorothioate (B77711) analogs of nucleotides into DNA and RNA serves as a powerful method for creating nucleic acids with modified backbones. These modifications are instrumental in various biochemical and therapeutic applications. Adenosine-5'-RP-alpha-thio-triphosphate is a substrate for various DNA and RNA polymerases, although the efficiency and stereoselectivity of its incorporation can vary significantly among different enzymes.

Research has shown that many polymerases exhibit a strong preference for the Sp diastereomer of nucleoside 5′-(α-P-thio)triphosphates. nih.gov However, the Rp isomer can also be incorporated by certain polymerases, making it a useful probe for studying the stereochemical course of polymerization reactions. The incorporation of ATPαS results in a phosphorothioate linkage in the nucleic acid backbone, which is resistant to cleavage by many nucleases. nih.gov

The kinetic parameters of incorporation for nucleotide analogs like this compound provide insights into the fidelity and mechanism of DNA and RNA polymerases. While specific kinetic data for the Rp isomer is often embedded within broader studies on phosphorothioate analogs, the general observation is that modifications to the triphosphate moiety can affect both the binding affinity (Km) and the catalytic rate (kcat) of the polymerase. For instance, studies with various DNA polymerases have shown that discrimination against nucleotide analogs can occur at both the binding and the phosphoryl transfer steps. researchgate.net

| Polymerase | Substrate | Incorporation Status | Stereoisomer Preference |

|---|---|---|---|

| Klenow Fragment (DNA Polymerase I) | dNTPαS | Good Substrate | Sp |

| T7 RNA Polymerase | NTPαS | Good Substrate | Sp |

| Vent DNA Polymerase | dNTPαS | Substrate | - |

| Human DNA Polymerase η | dNTPαS | Substrate | - |

Investigation of Nucleic Acid Structure and Function Modifications due to Phosphorothioate Linkages

The introduction of phosphorothioate linkages, through the incorporation of precursors like this compound, imparts unique structural and functional properties to nucleic acids. A primary advantage of this modification is the enhanced resistance of the internucleotide bond to nuclease degradation, a property that has been widely exploited in the development of antisense oligonucleotides and RNA interference (RNAi) therapeutics. nih.govoup.com

Beyond nuclease resistance, phosphorothioate modifications can influence the conformation of the nucleic acid backbone. Molecular dynamics simulations have revealed that phosphorothioate-modified nucleic acids can exhibit altered twisting and conformational sampling compared to their unmodified counterparts. oup.comresearchgate.net These structural changes can, in turn, affect the recognition of the nucleic acid by proteins and other molecules. For example, the shift between high and low twist states in phosphorothioate-modified DNA and RNA could modulate interactions with transcription factors, polymerases, and other DNA/RNA binding proteins. researchgate.net

The functional consequences of these structural modifications are a subject of intensive research. While the primary goal of phosphorothioate modification in therapeutic oligonucleotides is often to increase stability, these changes can also lead to off-target effects. For instance, single-stranded phosphorothioate oligonucleotides have been observed to bind non-specifically to intracellular proteins, leading to the formation of nuclear inclusions and alterations in nuclear protein localization. nih.gov

Research on RNA Capping Mechanisms by Ribozymes, including Stereoconfiguration Maintenance

This compound and its derivatives have been instrumental in elucidating the stereochemical mechanisms of enzymatic reactions, including those catalyzed by ribozymes. A notable example is the study of an RNA-capping ribozyme that synthesizes 5'-5' RNA caps. By using a ribozyme prepared with an Rp adenosine(5')alpha-thiotetraphosphate cap, researchers were able to investigate the stereochemical course of the cap exchange reaction. nih.govsfu.ca

In this study, it was demonstrated that the ribozyme retains the stereochemistry at the reactive α-phosphate center during the exchange of the cap. nih.gov Specifically, a ribozyme with an Rp-configured thiotetraphosphate cap, when incubated with 4-thiouridine (B1664626) triphosphate, yielded a new cap that also had the Rp configuration. nih.govsfu.ca Conversely, ribozymes prepared with an Sp-configured cap were found to be unreactive, even in the presence of thiophilic metal ions that might be expected to facilitate the reaction. nih.gov

| Initial Ribozyme Cap Stereoconfiguration | Substrate | Product Cap Stereoconfiguration | Reactivity |

|---|---|---|---|

| Rp adenosine(5')alpha-thiotetraphosphate | 4-thiouridine triphosphate | Rp 4-thiouridine(5')alpha-thiotetraphosphate | Reactive |

| Rp adenosine(5')alpha-thiotetraphosphate | [γ-32P]-ATP | Rp [γ-32P]-ATP | Reactive |

| Sp adenosine(5')alpha-thiotetraphosphate | 4-thiouridine triphosphate | - | Unreactive |

Synthesis of Cyclic Dinucleotides and their Recognition by Bacterial Riboswitches

Cyclic dinucleotides, such as cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP), are important bacterial second messengers that regulate a wide range of cellular processes. The synthesis of phosphorothioate-modified analogs of these signaling molecules, using precursors like this compound, has provided valuable tools for studying their biological roles and the mechanisms of their receptors, including riboswitches.

Riboswitches are structured RNA elements typically found in the 5' untranslated regions of bacterial mRNAs that bind to specific ligands and regulate gene expression. The c-di-GMP and c-di-AMP riboswitches are key receptors for these second messengers. nih.govnih.gov The interaction between the cyclic dinucleotide and the riboswitch aptamer domain induces a conformational change in the RNA, which in turn modulates the expression of downstream genes. nih.gov

The enzymatic synthesis of phosphorothioate-containing cyclic dinucleotides has been demonstrated. For example, a biocatalytic cascade has been developed for the synthesis of a 2',3'-cGAMP analog, MK-1454, which involves the use of an engineered mammalian cGAS enzyme and α-thio-nucleotide triphosphates. nih.govacs.org Phosphorothioate-linked mimics of c-di-AMP have also been synthesized and shown to bind to their cognate riboswitches. nih.gov These analogs are often more resistant to degradation by phosphodiesterases, making them stable probes for biochemical and structural studies. The ability to synthesize stereochemically defined phosphorothioate cyclic dinucleotides using precursors like this compound is crucial for dissecting the specific interactions between these second messengers and their riboswitch receptors.

Advanced Methodological Considerations and Future Research Directions

Development of Novel Chiral Phosphorothioate (B77711) Analog Libraries for Targeted Research

The chirality at the phosphorus atom in phosphorothioate nucleotides, creating Rp and Sp isomers, significantly influences their biological activity and interaction with enzymes. nih.gov This stereochemical difference is a critical consideration in designing targeted research tools. The development of synthetic methodologies to produce diastereomerically pure phosphorothioate analogs is a key area of research. nih.govthieme-connect.com

Historically, the synthesis of these chiral analogs has been challenging, often resulting in mixtures of diastereomers that require tedious separation. nih.gov However, advancements in stereospecific synthesis have enabled the production of chirally pure Rp- and Sp-phosphorothioate nucleotides. thieme-connect.comspringernature.com These methods often employ chiral auxiliaries or enzymatic approaches to control the stereochemistry at the phosphorus center. nih.govnih.gov

The ability to generate libraries of these chiral analogs opens up new possibilities for targeted research. For instance, researchers can systematically probe the stereochemical preferences of ATP-binding proteins, such as kinases and G-proteins. researchgate.net By comparing the effects of the Rp and Sp isomers, it is possible to gain detailed insights into the geometry of the enzyme's active site and the mechanism of phosphoryl transfer. nih.gov

Key Synthetic Strategies for Chiral Phosphorothioate Analogs:

| Method | Principle | Advantage | Reference |

| Oxathiaphospholane (B1262164) Approach | Utilizes chiral oxathiaphospholane monomers for stereocontrolled synthesis. | Allows for the preparation of phosphorothioate oligonucleotides with a predetermined P-chirality. | researchgate.net |

| Enzymatic Synthesis | Employs enzymes that stereospecifically incorporate thiophosphate groups. | Can produce high yields of a single diastereomer. | nih.gov |

| P(V)-based Reagents | A newer approach using P(V)-based reagents for diastereoselective phosphorus-sulfur incorporation. | Offers a programmable and scalable strategy for assembling stereocontrolled phosphorothioate nucleotides. | nih.govthieme-connect.com |

These advanced synthetic capabilities are crucial for creating highly specific probes to dissect the functions of individual proteins within complex cellular pathways.

Integration of Adenosine-5'-RP-alpha-thio-triphosphate in Chemical Proteomics Approaches for ATP-Binding Protein Identification

Chemical proteomics aims to study protein function in complex biological systems using small-molecule probes. researchgate.netnih.gov Rp-ATPαS and its derivatives are valuable tools in this field, particularly for activity-based protein profiling (ABPP) to identify and characterize ATP-binding proteins (ATPases). nih.govplantchemetics.org

In a typical ABPP experiment, an ATP analog probe is designed with a reactive group and a reporter tag. rsc.org This probe covalently labels the active sites of ATP-binding proteins, allowing for their subsequent enrichment and identification by mass spectrometry. researchgate.netnih.gov The thio-phosphate group of Rp-ATPαS can be exploited for covalent capture strategies. For example, after a kinase transfers the thiophosphate moiety to its substrate, the resulting thiophosphorylated protein can be specifically captured and identified. nih.gov

Furthermore, photoaffinity labeling probes based on ATP analogs can be used to covalently crosslink to ATP-binding proteins upon UV irradiation. nih.govtechnologypublisher.com By incorporating a photo-reactive group and an affinity tag onto an ATPαS scaffold, researchers can capture and identify ATP-binding proteins directly from cell lysates. nih.gov

Applications in Chemical Proteomics:

Kinome Profiling: ATP acyl phosphate (B84403) probes can be used for the global profiling of kinase inhibitor potency and selectivity. nih.gov

Target Identification: Identifying the cellular targets of ATP-competitive inhibitors. nih.gov

Mapping ATP-Binding Proteome: Uncovering novel ATP-binding proteins and understanding their roles in cellular processes. nih.govresearchgate.net

These approaches provide a powerful means to survey the functional state of the ATP-binding proteome and to discover new drug targets.

Exploration in Quantitative Biochemical Assays and High-Throughput Screening Platforms

The stability of Rp-ATPαS makes it an excellent reagent for quantitative biochemical assays and high-throughput screening (HTS) platforms, particularly for studying enzymes that utilize ATP. smolecule.com

In kinase assays, for example, ATPγS (a mixture of Rp and Sp isomers) is often used as a stable ATP analog. revvity.com The transfer of the thiophosphate group to a substrate can be detected using various methods, including antibodies that specifically recognize thiophosphorylation or by using radiolabeled [³⁵S]ATPγS. nih.govrevvity.com These assays are readily adaptable to HTS formats for screening large compound libraries for kinase inhibitors. caymanchem.com

The use of non-hydrolyzable analogs like Rp-ATPαS allows for the study of ATP binding independently of its hydrolysis. nih.gov This is particularly useful in techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of compounds to ATP-binding sites without the complication of enzymatic turnover.

Advantages of Thio-Analogs in Assays:

| Feature | Advantage | Application | Reference |

| Nuclease Resistance | Increased stability in biological samples. | In vitro and in vivo studies of antisense oligonucleotides. | nih.gov |

| Resistance to Phosphatases | Thiophosphorylated proteins are resistant to dephosphorylation. | Kinase assays, trapping phosphorylated states. | |

| Stereospecificity | Rp and Sp isomers can exhibit different interactions with enzymes. | Probing enzyme active site stereochemistry. | nih.govresearchgate.net |

The unique properties of phosphorothioate analogs continue to drive the development of innovative and robust assay platforms for drug discovery and basic research.

Unraveling Complex Biological Processes with Thio-Analogs Beyond Current Applications

While the primary use of Rp-ATPαS has been in studying ATP-binding proteins, the broader class of thio-analogs holds promise for investigating a wider range of complex biological processes.

The introduction of phosphorothioate linkages into DNA and RNA (thioaptamers) has been used to increase their stability against nuclease degradation, making them more effective as therapeutic and diagnostic agents. nih.gov These modified nucleic acids can be used to probe nucleic acid-protein interactions and to develop novel aptamers with enhanced in vivo properties. nih.gov

Furthermore, phosphorothioate modifications can be used to investigate the role of metal ions in enzymatic reactions, particularly in ribozymes. researchgate.net The substitution of a non-bridging oxygen with a "softer" sulfur atom can alter the metal ion coordination in the active site, providing insights into the catalytic mechanism. researchgate.net

Future research may focus on developing light-controlled phosphorothioate-caged oligonucleotides to regulate gene expression with spatiotemporal precision. chemrxiv.org Additionally, the unique reactivity of the thiol group in phosphorothioates could be further exploited for novel bioconjugation strategies and the development of new cellular probes. researchgate.netnih.govmdpi.com The lytic release of cellular ATP and its analogs in response to stimuli is another area of active investigation, with potential therapeutic applications. mdpi.com

The versatility and unique chemical properties of phosphorothioate analogs like this compound ensure their continued importance in advancing our understanding of fundamental biological processes and in the development of new therapeutic and diagnostic technologies.

Q & A

Q. What is the role of ATPαS in studying enzyme mechanisms, and how does it differ from native ATP?

ATPαS is a thiophosphate-substituted ATP analog where a sulfur atom replaces an oxygen in the alpha-phosphate group. This substitution confers resistance to hydrolysis, allowing researchers to "trap" enzymes like adenylyl cyclase or ATPases in specific conformational states during structural studies (e.g., X-ray crystallography) . Unlike native ATP, ATPαS stabilizes enzyme-substrate complexes, enabling detailed mechanistic insights into binding and catalysis. Methodologically, it is used at concentrations matching physiological ATP levels (0.1–1 mM) in buffer systems with Mg²⁺ or Mn²⁺ to mimic natural cofactor interactions .

Q. How should ATPαS be stored and handled to ensure experimental integrity?

ATPαS must be stored at ≤−20°C in lyophilized or solution form to prevent degradation. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles and shielded from light. Handling requires inert buffers (e.g., Tris-HCl, pH 7.4) with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation. Purity should be verified via HPLC or mass spectrometry before critical experiments .

Q. What are the key considerations for integrating ATPαS into enzymatic assays?

Key factors include:

- Cofactor compatibility : Adjust Mg²⁺ concentrations (typically 1–10 mM) to balance enzyme activity and analog binding .

- Control experiments : Compare results with non-hydrolyzable analogs (e.g., AMP-PNP) and hydrolyzable ATP to confirm specificity .

- Kinetic assays : Use stopped-flow or quench-flow methods to capture transient intermediates stabilized by ATPαS .

Advanced Research Questions

Q. How can contradictions in kinetic data arise when using ATPαS in G-protein coupled receptor (GPCR) studies, and how are they resolved?

Discrepancies may stem from residual hydrolysis of ATPαS by atypical enzyme isoforms or interference from trace divalent cations (e.g., Ca²⁺). To resolve this:

- Metal ion profiling : Use chelators (e.g., EDTA) or alternative cations (Mn²⁺) to isolate ATPαS-specific effects .

- Mutagenesis : Engineer enzymes with altered active sites to validate ATPαS binding using cryo-EM or fluorescence resonance energy transfer (FRET) .

- Parallel assays : Combine ATPαS with hydrolyzable ATP in competition experiments to quantify residual hydrolysis .

Q. What methodologies assess the purity and functional integrity of ATPαS in multi-enzyme systems?

- Chromatographic analysis : Reverse-phase HPLC with UV detection (λ = 259 nm) identifies degradation products (e.g., ADPαS) .

- Enzymatic validation : Test ATPαS in ATPase-free systems (e.g., luciferase assays) to confirm non-hydrolyzability .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes, ensuring it matches theoretical predictions (e.g., Kd ≈ 1–10 µM for kinases) .

Q. How does the thio substitution in ATPαS alter its interaction with divalent cations compared to native ATP?

The sulfur atom in the alpha-phosphate weakens Mg²⁺ binding affinity due to reduced electronegativity, which can shift enzyme-cofactor dynamics. For example, in adenylate kinase assays, ATPαS requires 2–3× higher Mg²⁺ concentrations to achieve maximal activity compared to ATP. Researchers should perform titrations to optimize metal ion ratios and use molecular dynamics simulations to model altered coordination geometries .

Q. What experimental strategies mitigate off-target effects of ATPαS in metabolic pathway studies?

- Pathway inhibition : Use selective inhibitors (e.g., NMNAT inhibitors for NAD⁺ synthesis) to block competing ATP-dependent reactions .

- Compartmentalization : Localize ATPαS delivery using caged compounds or microinjection to restrict activity to specific cellular regions .

- Metabolomic profiling : LC-MS/MS screens identify unintended ATPαS incorporation into non-target pathways (e.g., nucleic acid synthesis) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting thermodynamic data from ATPαS-based assays?

Contradictions often arise from variations in ionic strength, pH, or buffer composition. For example, ATPαS hydrolysis Gibbs free energy (ΔG) may diverge from ATP under non-standard conditions. Standardize assays using NBS-recommended buffers (e.g., 25°C, 0.1 M ionic strength) and reference datasets from curated sources like the NBS Thermodynamic Database .

Q. What statistical approaches validate ATPαS-derived results in high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.